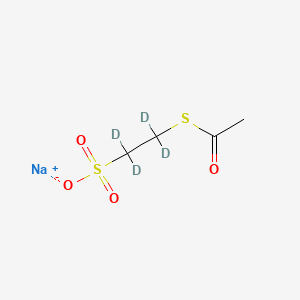
5-Nitro-3,4-dihydropyrazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3,4-dihydropyrazol-2-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3,4-dihydropyrazol-2-amine typically involves nitration reactions. One common method is the electrophilic nitration of pyrazoles using nitric acid or a sulfuric-nitric acid mixture . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3,4-dihydropyrazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives of pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Nitro-3,4-dihydropyrazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitro-3,4-dihydropyrazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its nitro group can undergo redox reactions, leading to the generation of reactive intermediates that modulate cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
4-Nitropyrazole: Contains a nitro group at a different position, affecting its chemical behavior and biological activity.
5-Aminopyrazole: Similar to 5-Nitro-3,4-dihydropyrazol-2-amine but with an amino group instead of a nitro group, resulting in distinct properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its combination of nitro and amino groups allows for versatile chemical modifications and a wide range of applications in various fields .
Properties
Molecular Formula |
C3H6N4O2 |
|---|---|
Molecular Weight |
130.11 g/mol |
IUPAC Name |
5-nitro-3,4-dihydropyrazol-2-amine |
InChI |
InChI=1S/C3H6N4O2/c4-6-2-1-3(5-6)7(8)9/h1-2,4H2 |
InChI Key |
FBRLWZWDQUCJTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)






